5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a pyrazole ring fused with a dioxaspiro nonane moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-Dioxaspiro[44]nonan-7-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.4]nonan-7-ylmethanol
- 1,4-Dioxaspiro[4.5]decane
- 1,4-Dioxaspiro[4.6]undecane
Uniqueness
5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine stands out due to its unique combination of a spirocyclic structure with a pyrazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(1,4-dioxaspiro[4.4]nonan-8-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H15N3O2/c11-9-5-8(12-13-9)7-1-2-10(6-7)14-3-4-15-10/h5,7H,1-4,6H2,(H3,11,12,13) |
InChI Key |
MWRAEVUPDFRNIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C3=CC(=NN3)N)OCCO2 |
Origin of Product |
United States |
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